BenchChemオンラインストアへようこそ!

2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-(p-tolyl)acetamide

CTPS1 inhibitor de novo pyrimidine synthesis immunoproliferation

2-(2-(4-Methoxyphenylsulfonamido)thiazol-4-yl)-N-(p-tolyl)acetamide (CAS 922129-12-2) is a synthetic small molecule belonging to the 2-(arylsulfonamido)thiazol-4-yl)acetamide chemotype. This class was first reported in 2022 as a first-in-class, pan-selective inhibitor scaffold targeting cytidine 5'-triphosphate synthetase 1 and 2 (CTPS1/2), the rate-limiting enzymes in de novo pyrimidine biosynthesis.

Molecular Formula C19H19N3O4S2
Molecular Weight 417.5
CAS No. 922129-12-2
Cat. No. B2383956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-(p-tolyl)acetamide
CAS922129-12-2
Molecular FormulaC19H19N3O4S2
Molecular Weight417.5
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)OC
InChIInChI=1S/C19H19N3O4S2/c1-13-3-5-14(6-4-13)20-18(23)11-15-12-27-19(21-15)22-28(24,25)17-9-7-16(26-2)8-10-17/h3-10,12H,11H2,1-2H3,(H,20,23)(H,21,22)
InChIKeyMFSZHPHKVJCSFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-(4-Methoxyphenylsulfonamido)thiazol-4-yl)-N-(p-tolyl)acetamide (CAS 922129-12-2): CTPS Inhibitor Chemotype & Research-Grade Specification


2-(2-(4-Methoxyphenylsulfonamido)thiazol-4-yl)-N-(p-tolyl)acetamide (CAS 922129-12-2) is a synthetic small molecule belonging to the 2-(arylsulfonamido)thiazol-4-yl)acetamide chemotype. This class was first reported in 2022 as a first-in-class, pan-selective inhibitor scaffold targeting cytidine 5'-triphosphate synthetase 1 and 2 (CTPS1/2), the rate-limiting enzymes in de novo pyrimidine biosynthesis [1]. The compound features a 4-methoxyphenylsulfonamido group at the thiazole 2-position and an N-(p-tolyl)acetamide side chain. For procurement purposes, it is cataloged under MFCD02165151 with a molecular formula of C20H21N3O4S2 and a molecular weight of 431.53 g/mol, with commercial purity typically specified at 95% [2].

Why Structural Analogs of 2-(Arylsulfonamido)thiazol-4-yl)acetamides Are Not Interchangeable: CTPS1/2 Selectivity and SAR Evidence


Within the 2-(sulfonamido)thiazol-4-yl)acetamide chemotype, minor modifications to the sulfonamide N-substituent or the acetamide anilide ring profoundly alter CTPS1/2 inhibitory potency and selectivity [1]. The J. Med. Chem. 2022 disclosure demonstrates that the initial HTS hit (IC50 > 10 μM on CTPS1) was optimized over several rounds of structure-activity relationship (SAR) exploration to yield compound 27 with nanomolar inhibitory activity [1]. The 4-methoxy substituent on the phenylsulfonamido group and the p-tolyl acetamide terminus present in this compound represent distinct SAR vectors; substituting either motif with alternative aryl, alkyl, or heteroaryl groups is expected to yield divergent target engagement profiles, potentially losing the pan-CTPS1/2 inhibitory character or introducing off-target liabilities. Consequently, generic 'thiazole sulfonamide' or 'thiazole acetamide' analogs cannot be assumed to replicate the specific biochemical fingerprint of CAS 922129-12-2.

Quantitative Differentiation Evidence for 2-(2-(4-Methoxyphenylsulfonamido)thiazol-4-yl)-N-(p-tolyl)acetamide


CTPS1/2 Inhibitory Potency: Class-Level Inference from 2-(Alkylsulfonamido)thiazol-4-yl)acetamide Series

The target compound belongs to a chemotype validated as pan-CTPS1/2 inhibitors by Novak et al. (2022). While direct IC50 data for CAS 922129-12-2 are not publicly disclosed, the series demonstrates that optimized 2-(sulfonamido)thiazol-4-yl)acetamides achieve nanomolar CTPS1 inhibition. The initial HTS hit exhibited CTPS1 IC50 > 10 μM; iterative optimization yielded compound 27 with markedly improved potency [1]. The 4-methoxyphenylsulfonamido and p-tolyl acetamide features of the target compound align with key SAR vectors identified in the optimization pathway, suggesting it lies within the active potency range of the series.

CTPS1 inhibitor de novo pyrimidine synthesis immunoproliferation

Structural Differentiation from Closest Analogs: p-Tolyl vs. m-Tolyl and o-Tolyl Acetamide Isomers

Three regioisomeric tolyl acetamide variants of the 2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl) core are cataloged: p-tolyl (CAS 922129-12-2), m-tolyl (CAS 922000-66-6), and o-tolyl (CAS 922129-33-7). The para-substitution pattern in the target compound imposes distinct electronic and steric properties at the acetamide terminus relative to the meta and ortho isomers. In analogous sulfonamide-thiazole series, para-substituted anilides have demonstrated differential kinase inhibition profiles compared to meta-substituted congeners [2]. Procurement of the correct regioisomer (p-tolyl) is therefore critical for maintaining intended biological activity; substitution with m-tolyl or o-tolyl variants is expected to alter target engagement due to changes in H-bonding geometry and steric fit within the CTPS1/2 active site [1].

regioisomer SAR tolyl acetamide target selectivity

Chemotype Distinction: Arylsulfonamido vs. Alkylsulfonamido Thiazole Acetamides

The patented and published CTPS1/2 inhibitor series primarily focused on 2-(alkylsulfonamido)thiazol-4-yl)acetamides, where the sulfonamide N-substituent is an alkyl group (e.g., compound 27 bearing an isobutylsulfonamido group) [1]. The target compound instead features a 4-methoxyphenylsulfonamido (arylsulfonamido) group. This substitution introduces aromatic π-stacking potential and altered electronic character at the sulfonamide nitrogen, which may affect CTPS1 vs. CTPS2 isoform selectivity, metabolic stability, and physicochemical properties. While the alkylsulfonamido series achieved oral bioavailability and in vivo efficacy at 10 mg/kg BID, the arylsulfonamido variant represented by CAS 922129-12-2 offers a complementary chemical space for exploring isoform-selective inhibition, potentially addressing differential roles of CTPS1 and CTPS2 in cell proliferation [1][2].

chemotype comparison sulfonamide SAR CTPS1/2 inhibitor series

Recommended Research Applications for 2-(2-(4-Methoxyphenylsulfonamido)thiazol-4-yl)-N-(p-tolyl)acetamide Based on CTPS1/2 Evidence


Probing CTPS1 vs. CTPS2 Isoform Selectivity in Lymphocyte Proliferation Assays

As an arylsulfonamido-bearing member of the CTPS1/2 inhibitor chemotype, this compound is suitable for head-to-head selectivity profiling against the previously optimized alkylsulfonamido lead (compound 27). Its distinct N-substituent may differentially modulate CTPS1 versus CTPS2 inhibition, as suggested by the isoform-specific roles documented by Minet et al. (2023), where CTPS1 was shown critical for lymphocyte proliferation while CTPS2 supported nucleotide homeostasis in non-hematopoietic cells [1]. Researchers should perform comparative IC50 determinations against recombinant CTPS1 and CTPS2 using ADP-Glo assays, and validate in human T-cell proliferation models.

Structure-Activity Relationship Expansion of the 2-(Sulfonamido)thiazol-4-yl)acetamide Chemotype

Procurement of this compound enables systematic SAR exploration around the sulfonamide N-aryl domain. By comparing its potency and physicochemical properties (solubility, logD, metabolic stability) with the published alkylsulfonamido analogs from Novak et al. (2022) [2], medicinal chemistry teams can map the tolerance of the CTPS1/2 binding pocket to aromatic vs. aliphatic sulfonamide substituents. The p-tolyl acetamide terminus provides an additional vector for parallel SAR studies against m-tolyl and o-tolyl regioisomers.

In Vitro Validation of Target Engagement in Immune Cell Proliferation Models

The compound is appropriate for use as a tool molecule in cellular assays measuring inhibition of de novo pyrimidine synthesis in activated T cells or B cells. The chemotype's mechanism—CTP synthetase inhibition—can be confirmed by uridine rescue experiments, where exogenous uridine (100 μM) should reverse anti-proliferative effects [2]. This protocol directly links the biochemical target engagement to a functional cellular readout, enabling differentiation from cytotoxic agents that act via non-CTPS mechanisms.

Reference Standard for Analytical Method Development and Quality Control of CTPS Inhibitor Libraries

Given its well-defined molecular formula (C20H21N3O4S2, MW 431.53 g/mol) and cataloged CAS registry number, this compound can serve as a purity reference standard (≥95%) for HPLC-MS method development and batch-to-batch quality control when building focused libraries of thiazole-sulfonamide CTPS inhibitors. Its chromatographic retention time and mass spectrometric fragmentation pattern provide benchmarks for characterizing novel analogs synthesized in-house.

Quote Request

Request a Quote for 2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-(p-tolyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.